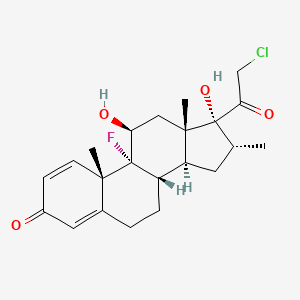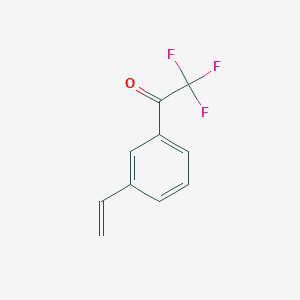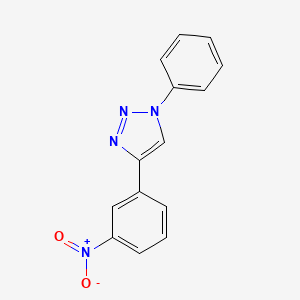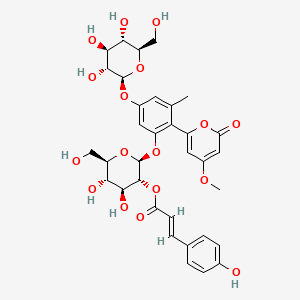
2-(2,6-Dimethoxyphenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups, each bearing a methoxy group at the 2’’ and 6’’ positions. This compound is part of the larger family of terphenyls, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of partially or fully hydrogenated terphenyls.
Substitution: Formation of substituted terphenyls with various functional groups.
Scientific Research Applications
2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
1,1’4’,1’'-Terphenyl: A closely related compound with similar structural features but different substitution patterns.
2’,5’-Dimethoxy-[1,1’4’,1’']terphenyl: Another dimethoxy-substituted terphenyl with methoxy groups at different positions.
3’,6’-Dimethoxy-[1,1’4’,1’']terphenyl: A compound with methoxy groups at the 3’ and 6’ positions.
Uniqueness: 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other terphenyl derivatives .
Properties
CAS No. |
223268-67-5 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,3-dimethoxy-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-18-13-8-14-19(22-2)20(18)17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI Key |
MDUHNPYLBCLYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)

![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)


![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)

